Ma-chminaca

説明

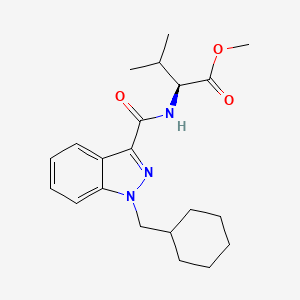

Structure

3D Structure

特性

IUPAC Name |

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGGXDSTBHQLKJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344891 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971007-96-1 | |

| Record name | Ma-chminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MA-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation Research of Ma Chminaca

Synthetic Pathways and Precursor Chemistry of MA-CHMINACA

The synthesis of this compound, like many synthetic cannabinoids, involves a multi-step process that builds upon a core heterocyclic structure. The general strategy often involves the N-alkylation of an indazole core, followed by the coupling of an amino acid derivative. diva-portal.org

Strategic Approaches to the Indazole Core Synthesis

The indazole scaffold is a key structural feature of this compound and numerous other synthetic cannabinoids. drugsandalcohol.iepnrjournal.com The synthesis of the indazole core itself can be approached through various methods. One common precursor for the indazole-3-carboxylic acid moiety is methyl 1H-indazole-3-carboxylate, which is commercially available. drugsandalcohol.ienih.gov This starting material can be prepared from 1H-indole-2,3-dione. drugsandalcohol.ie

Alternative synthetic strategies for forming substituted indazole rings exist, such as the cyclization of o-alkynyl aryltriazenes mediated by transition metals like copper. pkusz.edu.cn While not explicitly detailed for this compound, these methods provide a basis for creating diverse indazole derivatives. The choice of synthetic route can influence the potential for isomeric impurities, such as the formation of 2-alkyl-2H-indazole regioisomers alongside the desired 1-alkyl-1H-indazole products. nih.gov

Methods for Cyclohexylmethyl Substituent Introduction at the Indazole Nitrogen

The introduction of the cyclohexylmethyl group at the N1 position of the indazole ring is a crucial step in the synthesis of this compound. d-nb.info This is typically achieved through an N-alkylation reaction. diva-portal.org In this reaction, the indazole core is treated with a suitable alkylating agent, such as (bromomethyl)cyclohexane, in the presence of a base. mdpi.com The base deprotonates the nitrogen of the indazole ring, making it nucleophilic and facilitating its attack on the alkyl halide in an SN2 reaction. diva-portal.org

The general procedure for this alkylation involves reacting the indazole starting material with the alkyl halide under basic conditions to yield the N-alkylated product. nih.govnih.gov

Esterification and Amidation Reactions for Terminal Side Chain Formation

The final step in the synthesis of this compound involves the formation of the terminal side chain, which consists of an L-valine methyl ester moiety attached to the indazole-3-carbonyl group via an amide bond. caymanchem.com This is typically achieved through a coupling reaction between the 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid and L-valine methyl ester. diva-portal.org

The synthesis generally involves the following steps:

Hydrolysis: The methyl ester of the N-alkylated indazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid, often using a base like sodium hydroxide. nih.gov

Amide Coupling: The resulting carboxylic acid is then coupled with the desired amino acid ester, in this case, L-valine methyl ester. diva-portal.org This reaction is facilitated by a coupling agent. A common method for amide bond formation is the use of coupling reagents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as triethylamine (B128534) (TEA). tandfonline.com Another approach involves converting the carboxylic acid to an acid chloride using a reagent like oxalyl chloride, followed by amidation with the amino acid derivative. nih.gov The Yamaguchi esterification protocol, which uses 2,4,6-trichlorobenzoyl chloride and DMAP, is another effective method for forming ester linkages and could be adapted for such syntheses. frontiersin.org

Stereochemical Investigations in this compound Synthesis and Analysis

This compound possesses a chiral center in the L-valine moiety, leading to the existence of enantiomers. caymanchem.comdrugsandalcohol.ie The stereochemistry of this chiral center is a critical aspect of its chemical and biological properties.

Enantiospecific Synthesis Methodologies for Chiral Centers

The synthesis of a specific enantiomer of this compound, typically the (S)-enantiomer, is achieved by using the corresponding enantiomerically pure precursor. nih.govdrugsandalcohol.ie In the case of this compound, the use of L-valine methyl ester, which has the (S)-configuration, during the amidation step leads to the formation of the (S)-enantiomer of the final product. caymanchem.comnih.gov Patents for similar synthetic cannabinoids often specify the use of L-amino acid derivatives to produce the (S)-enantiomer. nih.govnih.gov The enantiopurity of the starting materials is crucial for obtaining an enantiomerically pure final product. nih.gov

Chiral Separation Techniques for Enantiomer Resolution

To analyze the enantiomeric composition of this compound and related compounds, chiral separation techniques are employed. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a common method for resolving enantiomers. nih.govdrugsandalcohol.iemmu.ac.uk

For indazole-3-carboxamide synthetic cannabinoids, various chiral columns have been utilized. For instance, Lux® Amylose-1 and Lux® i-Cellulose-5 columns have shown selectivity in separating enantiomers of similar compounds. nih.govfrontiersin.org The choice of the chiral stationary phase is critical, with different columns exhibiting better selectivity for compounds with either terminal ester or amide moieties. nih.govresearchgate.net For example, a Lux® Amylose-1 column has demonstrated good selectivity for synthetic cannabinoids with a terminal methyl ester, while a Lux® i-Cellulose-5 column is more suitable for those with a terminal amide. nih.govfrontiersin.org The separation can be optimized by adjusting chromatographic conditions, such as the mobile phase composition and temperature. mmu.ac.uk

Advanced Spectroscopic and Chromatographic Methods for Comprehensive Structural Characterization

The definitive identification and structural analysis of this compound are accomplished through the synergistic use of several high-resolution analytical methods. drugsandalcohol.ienih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FTIR) are indispensable for a complete structural characterization. drugsandalcohol.ieunodc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Two-Dimensional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules like this compound. mdpi.comiupac.org By analyzing the chemical shifts in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, the exact arrangement of atoms can be pieced together. scispace.comresearchgate.netuts.edu.au

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the amide and ester groups, for example, are readily identifiable by their characteristic downfield chemical shifts. scispace.comnih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indazole Ring Protons | 7.30 - 8.25 | 111.5 - 141.5 |

| Cyclohexyl Protons | 1.05 - 2.12 | 25.8 - 39.6 |

| Valine α-Proton | ~4.7 | ~61.3 |

| Valine β-Proton | ~2.2 | ~35.8 |

| Valine γ-Protons | ~1.0 | ~23.7 |

| Methyl Ester Protons | ~3.7 | ~52.5 |

| Amide Carbonyl | - | ~164.2 |

| Ester Carbonyl | - | ~173.1 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy and for studying its fragmentation patterns. diva-portal.orgscispace.com This information is vital for confirming the molecular formula and identifying key structural features. unodc.org

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula, C₂₁H₂₉N₃O₃ in the case of this compound. caymanchem.com When subjected to fragmentation, the molecule breaks apart in a predictable manner, yielding characteristic fragment ions. The analysis of these fragments in the tandem mass spectrum (MS/MS) provides further structural confirmation. d-nb.info For indazole-3-carboxamide synthetic cannabinoids like this compound, a characteristic fragment ion is often observed at m/z 145, corresponding to the indazole acylium cation. nih.govcuny.edu Other significant fragments can arise from the loss of the valine methyl ester group or cleavage within the cyclohexylmethyl moiety. d-nb.infocuny.edu

Table 2: Key High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₂₁H₂₉N₃O₃ | Defines the elemental composition. caymanchem.com |

| Exact Mass | 371.2209 | High-accuracy mass measurement confirms the elemental formula. |

| Protonated Molecule [M+H]⁺ | ~372.2281 | Observed in positive ion mode ESI-HRMS. |

| Characteristic Fragment Ion (m/z) | 145.1 | Corresponds to the indazole acylium cation, a common fragment for this class of compounds. cuny.edu |

| Other Significant Fragments (m/z) | 312.3, 241.2 | Result from specific cleavages of the side chains, aiding in structural confirmation. cuny.edu |

Fourier Transform Infrared Spectroscopy (FTIR-ATR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. innovatechlabs.complos.orgfilab.fr The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various chemical bonds. drugsandalcohol.ie222.198.130mdpi.commdpi.com

Key vibrational frequencies in the FTIR spectrum of this compound include the N-H stretch of the amide group, the C=O stretches of the amide and ester carbonyls, and C-H stretching vibrations from the aliphatic cyclohexyl and valine groups. The presence and position of these bands provide confirmatory evidence for the functional groups that make up the this compound structure. researchgate.net

Table 3: Principal FTIR-ATR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~2925, ~2850 | C-H Stretch | Aliphatic (Cyclohexyl, Valine) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1525 | N-H Bend (Amide II) | Amide |

| ~1250 | C-O Stretch | Ester |

Molecular Pharmacology: Cannabinoid Receptor Interactions and Structure Activity Relationships of Ma Chminaca

Quantitative Assessment of Cannabinoid Receptor Binding Affinity and Functional Agonism

MA-CHMINACA exhibits a high affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), acting as a potent agonist. The quantitative measures of its binding affinity (Ki) and functional potency (EC50) have been determined through various in vitro assays.

Determination of CB1 Receptor Binding Affinity (Ki) and Potency

This compound, also known as MAB-CHMINACA, demonstrates sub-nanomolar binding affinity for the CB1 receptor, indicating a very strong interaction. nih.gov Radioligand binding assays have consistently shown its high potency. One study reported a Ki value of 0.339 nM for this compound at the CB1 receptor. nih.gov Another study on MAB-CHMINACA found a Ki value of 0.333 nM for CB1. nih.gov For comparison, the structurally related compound ADB-CHMINACA (also known as MAB-CHMINACA) has a reported Ki of 0.289 nM at the CB1 receptor. d-nb.info

Table 1: CB1 Receptor Binding Affinity of this compound and Related Compounds

| Compound | CB1 Receptor Binding Affinity (Ki) |

|---|---|

| This compound | 0.339 nM nih.gov |

| MAB-CHMINACA | 0.333 nM nih.gov |

Determination of CB2 Receptor Binding Affinity (Ki) and Potency

Similar to its interaction with the CB1 receptor, this compound displays high affinity for the CB2 receptor. A reported Ki value for this compound at the CB2 receptor is 0.984 nM. Research on the closely related MAB-CHMINACA showed a Ki value of 0.331 nM for the CB2 receptor, indicating equipotency at both cannabinoid receptors. nih.gov

Table 2: CB2 Receptor Binding Affinity of this compound and Related Compounds

| Compound | CB2 Receptor Binding Affinity (Ki) |

|---|---|

| This compound | 0.984 nM |

Functional Agonism Characterization via In Vitro Cellular Assays

The functional activity of this compound as a cannabinoid receptor agonist is confirmed through in vitro cellular assays that measure the downstream effects of receptor activation, such as the inhibition of cyclic AMP (cAMP) accumulation or the activation of G-proteins. G protein-coupled receptors (GPCRs), like the cannabinoid receptors, initiate signaling cascades upon activation by an agonist. assaygenie.com These cascades often involve second messengers like cAMP. assaygenie.com

In a cAMP accumulation assay, the ability of a compound to inhibit forskolin-stimulated cAMP production is measured. For this compound, one study indicated a low efficacy in inhibiting cAMP accumulation at concentrations up to 10 µM, suggesting that in this particular assay, its functional response may not be as pronounced as its binding affinity might suggest. nih.gov However, it is important to note that functional data can be highly dependent on the specific assay conditions and cell lines used. nih.gov For instance, the related compound AB-CHMINACA has been shown to stimulate Gαs-like cAMP signaling pathways in HEK-CB1 cells in a concentration-dependent manner. nih.gov

Table 3: Functional Agonism of this compound

| Assay | Result |

|---|

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The high potency of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which compare the activity of structurally similar compounds, have elucidated the roles of specific functional groups within the this compound molecule.

Influence of the Cyclohexylmethyl Moiety on Ligand-Receptor Interactions

The N1-substituent of the indazole core plays a crucial role in the binding affinity of synthetic cannabinoids. In this compound, this position is occupied by a cyclohexylmethyl group. This moiety is considered a bioisosteric replacement for other bulky groups, such as the p-fluorobenzyl group found in other potent synthetic cannabinoids. nih.gov The presence of the cyclohexylmethyl residue in the indazole series of synthetic cannabinoids has been shown to contribute to increased binding affinities, often in the sub-nanomolar range. nih.gov For instance, the replacement of a pentyl chain with a cyclohexyl group in related compounds has been noted to alter the fragmentation pattern in mass spectrometry, highlighting the structural significance of this group. cuny.edu Biotransformation studies of the related ADB-CHMINACA have shown that metabolic reactions primarily occur at this cyclohexylmethyl tail, further underscoring its importance in the molecule's interaction with biological systems. d-nb.inforesearchgate.net

Impact of the Methyl Ester Group on Pharmacological Potency and Efficacy

The group attached to the C3-carboxamide of the indazole core also significantly influences the pharmacological profile. This compound possesses a valine methyl ester group at this position. caymanchem.com SAR studies comparing compounds with a methyl ester to those with a primary amide (like in AB-CHMINACA) have revealed the importance of this feature. ugent.be Research has shown that replacing a terminal amide group with a methyl or ethyl ester can lead to higher potency at the CB1 receptor. ugent.be This suggests that the methyl ester moiety in this compound contributes to its high potency. The replacement of a hydroxyl group in a metabolite of AB-CHMINACA with a methyl ester group to form this compound is a key structural difference. cuny.edu The presence of the ester group, in combination with a bulky tert-butyl moiety in related compounds, appears to be crucial for receptor activation and potency. frontiersin.org

Role of the Branched Alkyl Chain in Receptor Selectivity and Activity

The molecular structure of synthetic cannabinoid receptor agonists (SCRAs) like this compound (also known as ADB-CHMINACA) is typically composed of four key components: a core, a tail, a linker, and a head group. elifesciences.orgelifesciences.org The tail, which is an N-alkylated chain on the indazole core, plays a significant role in how the compound interacts with and activates cannabinoid receptors. In the case of the closely related compound AB-CHMINACA, this tail consists of a cyclohexylmethyl group. elifesciences.org The presence of bulky cyclic chains in the tail group is a common feature in several potent SCRAs. elifesciences.orgelifesciences.org

This compound is an analog of AB-CHMINACA, where the primary difference lies in the head group (a tert-butyl moiety in this compound versus a valine-like structure in AB-CHMINACA), while they share a similar bulky alkyl group concept. cuny.edu The structure of this tail is crucial for orienting the ligand within the binding pocket of the CB1 and CB2 receptors and contributes significantly to the binding affinity. Structure-activity relationship (SAR) studies on various SCRAs have demonstrated that modifications to this alkyl chain, such as altering its length or introducing cyclic moieties, can substantially impact receptor potency and selectivity. For instance, an optimal side chain length of four to nine saturated carbons is often associated with high activity at cannabinoid receptors. cuny.edu The bulky cyclohexyl-derived group in the CHMINACA series is believed to enhance van der Waals interactions within the lipophilic pockets of the receptors, contributing to their high binding affinity.

Comparative SAR Analysis with Related Indazole Carboxamide SCRAs

The pharmacological profile of this compound can be understood more clearly through a comparative structure-activity relationship (SAR) analysis with other indazole-3-carboxamide SCRAs. These compounds share a common scaffold but feature variations in their tail and head groups, leading to different receptor activities. acs.orgfrontiersin.org

Key SAR findings include:

Core Heterocycle: The indazole core, as found in this compound and its relatives, generally confers higher potency and binding affinity at the CB1 receptor compared to analogous compounds with indole (B1671886) or 7-azaindole (B17877) cores. acs.orgfrontiersin.org In many cases, indazole-based SCRAs are more potent than their indole counterparts, which in turn are more potent than the 7-azaindole versions. frontiersin.org

Stereochemistry: For many indazole-3-carboxamides that possess a chiral center, the (S)-enantiomer exhibits significantly greater potency at both CB1 and CB2 receptors compared to the (R)-enantiomer. frontiersin.orgnih.gov This stereospecificity highlights the precise conformational fit required for optimal receptor interaction and activation. The difference in potency between enantiomers can be substantial, ranging from a 6-fold to over a 100-fold increase for the (S)-enantiomer at the CB1 receptor. nih.gov

Head Group Substitution: Subtle changes in the amino acid-derived head group can dramatically alter efficacy. For example, the addition of a single methyl group to the head moiety of 5F-MMB-PICA to form 5F-MDMB-PICA leads to a more than six-fold increase in potency and a significant increase in maximal efficacy at the CB1 receptor. acs.org Similarly, this compound (ADB-CHMINACA) has been demonstrated to be equipotent with 5F-MDMB-PINACA, another highly potent SCRA. frontiersin.org

The following table provides a comparative overview of the in vitro pharmacology of this compound and related indazole carboxamide SCRAs at human CB1 and CB2 receptors.

Table 1: Comparative in Vitro Pharmacology of Indazole Carboxamide SCRAs

| Compound | CB1 Receptor Affinity (Ki, nM) | CB1 Receptor Potency (EC50, nM) | CB2 Receptor Affinity (Ki, nM) | CB2 Receptor Potency (EC50, nM) |

|---|---|---|---|---|

| (S)-AB-CHMINACA | 0.78 | 2.3 | 0.45 | 3.0 |

| (S)-AB-FUBINACA | 0.9 | 2.1 | 0.2 | 1.8 |

| 5F-MDMB-PINACA (5F-ADB) | 0.14 | 0.48 | 0.86 | 1.2 |

| ADB-CHMINACA (this compound) | Not widely reported | ~0.57 (equipotent with 5F-MDMB-PINACA) | Not widely reported | Not widely reported |

| MDMB-FUBINACA | 0.12 | 0.33 | 0.30 | 0.96 |

Data compiled from multiple sources. frontiersin.orgacs.orgmdpi.com Note: Potency and affinity values can vary between different assays and laboratories.

Computational and In Silico Modeling of this compound Receptor Interactions

Computational chemistry provides powerful tools to investigate and predict how ligands like this compound interact with their biological targets at a molecular level. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it forms a complex with a receptor. frontiersin.orgipinnovative.com These simulations place the ligand into the three-dimensional structure of the target protein's binding site and calculate a score, often representing the binding free energy, to estimate the binding affinity. nih.govfrontiersin.org

For SCRAs, docking studies are typically performed using cryo-electron microscopy (cryo-EM) structures of the CB1 receptor in its active state. elifesciences.orgacs.org While specific docking studies for this compound are not extensively published, simulations of structurally analogous compounds like AB-CHMINACA and MDMB-FUBINACA provide significant insights into its likely binding mechanism. elifesciences.orgnih.gov

These in silico analyses predict that indazole-3-carboxamide SCRAs bind within a pocket formed by the transmembrane helices of the CB1 receptor. Key predicted interactions include:

Hydrogen Bonds: The carboxamide linker and the ester or amide group of the head moiety are critical for forming hydrogen bonds with specific amino acid residues in the receptor. For instance, in related compounds, polar interactions have been identified with residues such as Tyr150, His242, and Arg257. nih.gov

Hydrophobic and van der Waals Interactions: The indazole core and the bulky alkyl tail (the cyclohexylmethyl group) are predicted to engage in extensive hydrophobic and van der Waals interactions with nonpolar residues deep within the binding pocket. elifesciences.orgnih.gov These interactions are crucial for stabilizing the ligand-receptor complex and are a primary driver of the high affinity of these compounds. nih.gov

Aromatic Stacking: The indazole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine in the binding pocket, further anchoring the ligand. elifesciences.org

Molecular dynamics (MD) simulations, which model the movement of atoms over time, are often used after docking to assess the stability of the predicted binding pose and observe conformational changes in the ligand-receptor complex. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.orgnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological effects. frontiersin.org

In the context of SCRAs, QSAR models are developed to predict the cannabinoid receptor binding affinity or potency of new or uncharacterized compounds. The process involves:

Data Collection: A dataset of compounds with known chemical structures and experimentally determined biological activities (e.g., Ki or EC50 values) is assembled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties. nih.gov

Model Building: Statistical techniques are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. The dataset is typically split into a training set (to build the model) and a test set (to validate it). frontiersin.orgnih.gov

Validation: The model's predictive power is rigorously tested to ensure it is robust and can accurately predict the activity of compounds not used in its creation. nih.gov

QSAR models serve as powerful predictive tools in pharmacology and toxicology. biorxiv.org For law enforcement and public health, validated QSAR models can help to forecast the potential potency of newly emerged SCRAs based solely on their chemical structure, allowing for a more rapid assessment of their potential risks. nih.govherts.ac.uk

In Vitro Metabolism and Biotransformation Research of Ma Chminaca

Identification and Characterization of Phase I Metabolites

Phase I metabolism of MA-CHMINACA primarily involves modification of its chemical structure through oxidation, reduction, and hydrolysis. Research has identified several key pathways.

Hydroxylation Pathways Primarily at the Cyclohexylmethyl Tail

The most significant biotransformation of this compound occurs at the cyclohexylmethyl tail of the molecule. In vitro studies using human hepatocytes have shown that this moiety is the primary site for metabolic activity. The five most abundant metabolites identified in these studies were all products of hydroxylation at various positions on the cyclohexyl ring. oup.comnih.gov This finding is consistent with in vivo data from an authentic human urine specimen, where a predominant metabolite was identified as the 4-monohydroxycyclohexylmethyl metabolite. nih.govdntb.gov.ua These findings underscore that hydroxylation of the cyclohexylmethyl group is the principal Phase I metabolic route for this compound.

Oxidation and Reduction Transformations

Further oxidation of the hydroxylated metabolites can occur, leading to the formation of ketone products. However, in the case of this compound, this appears to be a minor metabolic pathway. oup.com Studies have noted that for synthetic cannabinoids with bulky and rigid cyclohexylmethyl moieties like this compound, ketone formation is less favorable compared to compounds with more flexible acyclic alkyl chains. oup.comoup.com Research identified only one ketone product as a relatively minor metabolite, suggesting that extensive oxidation beyond initial hydroxylation is not a primary biotransformation for this compound. oup.com Information regarding reduction transformations for this compound is not prominently featured in the reviewed literature.

Identification and Characterization of Phase II Metabolites

Phase II metabolism typically involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion. For this compound, the formation of Phase II metabolites appears to be limited.

In a study utilizing human hepatocytes, no glucuronide conjugates were detected. oup.comoup.com This finding is supported by an in vivo study where enzymatic hydrolysis of a urine sample with β-glucuronidase did not lead to an increase in the concentration of the two major Phase I metabolites. nih.govdntb.gov.ua This suggests that these specific metabolites are not significantly conjugated with glucuronic acid. While glucuronidation is a common Phase II pathway for many synthetic cannabinoids, the available evidence indicates it may not be a major route for this compound itself. oup.comnih.govkcl.ac.uk

In Vitro Metabolic Stability and Enzymatic Biotransformation Studies

In vitro models are crucial for predicting the metabolic fate of new psychoactive substances. These studies help identify the enzymes involved and the rate at which a compound is metabolized.

Studies Utilizing Pooled Human Liver Microsomes (HLM) for Phase I Metabolism

Pooled human liver microsomes (HLM) are a common in vitro tool used to study Phase I metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov For many synthetic cannabinoids, HLM incubations are employed to investigate metabolic pathways and determine metabolic stability. sci-hub.stresearchgate.netnih.gov

While detailed metabolic profiling of this compound has been more extensively performed using human hepatocytes, which contain a broader range of both Phase I and Phase II enzymes, the general principles of HLM studies apply. jefferson.edu In a typical HLM stability assay, the compound is incubated with HLMs in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net Studies on structurally similar synthetic cannabinoids have demonstrated that they are often rapidly metabolized in HLM, indicating that hepatic metabolism is a primary route of elimination. researchgate.net For the related compound AB-CHMINACA, HLM studies identified numerous hydroxylated metabolites produced by CYP enzymes, with CYP3A4 being the most active enzyme. nih.gov Although specific HLM stability data for this compound is not detailed in the provided research, the extensive metabolism observed in hepatocyte studies strongly suggests it is also a substrate for rapid hepatic clearance.

Studies Utilizing Human Hepatocyte Incubation Models for Comprehensive Metabolic Profiling

Human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of phase I and phase II drug-metabolizing enzymes, offering a close representation of in vivo hepatic metabolism. dls.com Research on synthetic cannabinoids structurally related to this compound, such as ADB-CHMINACA (also known as MAB-CHMINACA), has utilized cryopreserved human hepatocytes to elucidate metabolic pathways.

In a comprehensive study, ADB-CHMINACA was incubated with human hepatocytes for three hours. Analysis using high-resolution mass spectrometry identified ten major metabolites. The primary biotransformations were observed to occur on the cyclohexylmethyl tail of the molecule. These reactions included mono-hydroxylation at various positions on the cyclohexyl ring and the formation of a ketone metabolite. Minor metabolic reactions were also noted on the tert-butyl chain. nih.gov

Similarly, studies on ADB-HEXINACA using human hepatocyte models revealed that the majority of metabolic activity occurs on the hexyl tail, leading to the formation of ketone and mono-hydroxylated products. The most abundant metabolite identified after a three-hour incubation was a ketone formed at the 5-position of the hexyl tail (5-oxo-hexyl), followed by a 4-hydroxy-hexyl metabolite. diva-portal.org

These findings suggest that this compound likely undergoes extensive phase I metabolism, primarily involving oxidation of the cyclohexylmethyl moiety. The expected metabolites would include various mono-hydroxylated isomers and potentially a ketone derivative.

Table 1: Major Metabolites of Structurally Similar Synthetic Cannabinoids Identified in Human Hepatocyte Models

| Compound | Major Metabolic Reactions | Key Metabolites Identified |

|---|---|---|

| ADB-CHMINACA | Hydroxylation and ketone formation on the cyclohexylmethyl tail. | Hydroxycyclohexylmethyl metabolites, 4″-hydroxycyclohexyl metabolite. nih.gov |

| ADB-HEXINACA | Hydroxylation and ketone formation on the hexyl tail. | 5-oxo-hexyl metabolite, 4-hydroxy-hexyl metabolite. diva-portal.org |

Identification of Specific Cytochrome P450 Enzymes Involved in Metabolism (e.g., CYP3A4, CYP2C19)

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics, including the majority of pharmaceuticals and drugs of abuse. nih.govnih.govmdpi.com Identifying the specific CYP isoforms involved in the metabolism of a compound is crucial for predicting potential drug-drug interactions.

While specific enzyme-mapping studies for this compound are not available, research on the structurally similar synthetic cannabinoid AB-CHMINACA has provided valuable insights. In vitro experiments using a panel of seven human recombinant CYP enzymes demonstrated that multiple isoforms are capable of producing hydroxylated metabolites of AB-CHMINACA. Among the tested enzymes, CYP3A4 was identified as the most active, suggesting it plays a primary role in the oxidative metabolism of this class of compounds. nih.govsci-hub.st

Generally, synthetic cannabinoids are metabolized by several CYP enzymes, with CYP3A4, CYP2C9, and CYP2C19 being commonly implicated in their biotransformation. mdpi.com Given the structural similarities, it is highly probable that CYP3A4 is a major contributor to the phase I metabolism of this compound, with potential minor contributions from other isoforms like CYP2C19.

Comparative Metabolism Studies with Structurally Related Synthetic Cannabinoids

Comparing the metabolic profiles of structurally related compounds can help to predict the metabolism of new analogs and identify common biotransformation pathways. The metabolism of this compound can be inferred by comparing it with other indazole-3-carboxamide derivatives that share core structural features.

AB-CHMINACA: Studies on AB-CHMINACA using human liver microsomes revealed the formation of twenty-six phase I metabolites. The main metabolic pathways were mono- and di-hydroxylation of the cyclohexylmethyl moiety, catalyzed by CYP enzymes, and hydrolysis of the amide groups, likely carried out by amidase enzymes. nih.govsci-hub.st

ADB-CHMINACA: As detailed in section 4.3.2, the metabolism of ADB-CHMINACA in human hepatocytes is dominated by oxidation of the cyclohexylmethyl tail. nih.gov

APP-CHMINACA (PX-3): The in vitro metabolism of APP-CHMINACA in human liver microsomes showed that the predominant biotransformations were hydrolysis of the terminal amide group followed by hydroxylation of the cyclohexylmethyl (CHM) substituent. nih.govnih.gov

ADB-HEXINACA: Unlike the CHMINACA compounds featuring a cyclohexylmethyl group, ADB-HEXINACA has a linear hexyl chain. In vitro studies showed that metabolism is concentrated on this alkyl tail, with ketone formation and hydroxylation being the primary reactions. This highlights how slight structural modifications can influence the primary sites of metabolism. diva-portal.org

These comparative data indicate a consistent pattern of metabolism for this class of synthetic cannabinoids, characterized by two main routes: oxidation of the N-alkyl substituent (cyclohexylmethyl or linear alkyl chain) and hydrolysis of the amide linkage. For this compound, it is therefore anticipated that the primary metabolic pathways will involve hydroxylation of the cyclohexylmethyl group and potential hydrolysis of the tert-leucinamide moiety.

Table 2: Comparison of Primary In Vitro Metabolic Pathways for Structurally Related Synthetic Cannabinoids

| Compound | N-Alkyl Group | Primary Metabolic Pathways |

|---|---|---|

| AB-CHMINACA | Cyclohexylmethyl | Hydroxylation of cyclohexylmethyl group, Amide hydrolysis. nih.govsci-hub.st |

| ADB-CHMINACA | Cyclohexylmethyl | Hydroxylation and ketone formation on cyclohexylmethyl group. nih.gov |

| APP-CHMINACA | Cyclohexylmethyl | Amide hydrolysis, Hydroxylation of cyclohexylmethyl group. nih.govnih.gov |

| ADB-HEXINACA | Hexyl | Ketone formation and hydroxylation on the hexyl group. diva-portal.org |

Advanced Analytical Methodologies for Ma Chminaca Detection and Characterization in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

Liquid chromatography combined with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of synthetic cannabinoids due to its high sensitivity and applicability to a wide range of compound polarities. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of robust LC-MS/MS assays is crucial for the selective and sensitive detection of Ma-chminaca and its metabolites in various research matrices. These methods are typically validated according to guidelines from organizations like the Scientific Working Group of Forensic Toxicology (SWGTOX) to ensure reliability. mdpi.com Validation parameters include selectivity, specificity, linearity, limit of quantification (LOQ), precision, accuracy, matrix effect, and stability. mdpi.comkingston.ac.ukresearchgate.net For instance, a developed method for 117 synthetic cannabinoids, including compounds structurally related to this compound, achieved a limit of detection of 0.1 ng/mL and a limit of quantification ranging from 0.05 ng/mL to 50 ng/mL in oil matrices. mdpi.com Such methods often employ a protein precipitation step for sample preparation, offering a fast and effective cleanup. researchgate.net The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances selectivity by monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard. mdpi.com

A study detailing the quantification of 11 synthetic cannabinoids in urine reported limits of quantitation between 0.01 and 0.1 ng/mL with spike recoveries from 69.90% to 118.39%. preprints.org Furthermore, research on the quantification of AB-CHMINACA and other synthetic cannabinoids in oral fluid using LC-MS/MS has also been reported, demonstrating the versatility of this technique across different sample types. mdpi.com The validation of these methods ensures they are fit for purpose in research and forensic applications, providing reliable data for the identification and quantification of this compound. kingston.ac.uk

Application of High-Resolution Mass Spectrometry (LC-HRMS, LC-QTOF-MS) for Non-Targeted Screening and Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an invaluable tool for non-targeted screening and the identification of novel metabolites of this compound. nih.govd-nb.info Techniques like quadrupole time-of-flight (QTOF) mass spectrometry provide high mass accuracy, enabling the determination of elemental compositions for unknown compounds. mdpi.comdrugsandalcohol.ie This is particularly useful for identifying metabolites where reference standards are not available. d-nb.info

In a typical workflow, samples are analyzed using LC-HRMS, and the resulting data is processed to identify potential metabolites based on their accurate mass and fragmentation patterns. d-nb.infocore.ac.uk For example, the metabolism of ADB-CHMINACA, a structural analog of this compound, was investigated using human hepatocytes and LC-HRMS, leading to the identification of ten major metabolites. d-nb.info The biotransformations primarily occurred on the cyclohexylmethyl tail of the molecule. d-nb.info Non-targeted screening with LC-HRMS allows for the retrospective analysis of data, meaning that data files can be re-interrogated for newly identified compounds without the need for re-analysis of the sample. mdpi.commdpi.comnih.gov This capability is crucial in the ever-evolving landscape of synthetic cannabinoids.

The general workflow for non-targeted screening involves sample preparation, often through solid-phase extraction for water-based samples, followed by LC-HRMS analysis, typically using reversed-phase chromatography and full scan mode acquisition. mdpi.com Data processing software is then used to detect features and identify potential compounds. core.ac.uk

Optimization of Chromatographic Separation Parameters (e.g., Column Chemistries, Mobile Phase Composition)

Optimizing chromatographic conditions is critical for achieving the desired separation of this compound from other closely related compounds and matrix components. Key parameters that are adjusted include the column chemistry, mobile phase composition, and gradient elution profile. numberanalytics.commdpi.com

Column Chemistry: The choice of the stationary phase is fundamental to the separation mechanism. Reversed-phase columns, such as C18 and phenyl-hexyl, are commonly used for the analysis of synthetic cannabinoids. numberanalytics.comresearchgate.netresearchgate.net A study on the separation of A-CHMINACA metabolites utilized both a PhenylHexyl column and a HILIC (Hydrophilic Interaction Liquid Chromatography) column to achieve comprehensive metabolite profiling. researchgate.net The selection of the column depends on the polarity of the analytes and the desired retention characteristics.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. numberanalytics.comdiva-portal.orgchromatographyonline.com The pH and buffer composition of the mobile phase can significantly influence the retention and separation of ionizable analytes. numberanalytics.comchromatographyonline.com For instance, in a study optimizing the separation of monoclonal antibodies, ammonium acetate and ammonium carbonate buffer systems were found to be effective for mass spectrometry compatibility. chromatographyonline.com

Gradient Elution: Gradient elution, where the composition of the mobile phase is changed during the analytical run, is frequently employed to separate complex mixtures of compounds with a wide range of polarities. numberanalytics.com An optimized gradient can improve resolution and reduce analysis time. researchgate.net

The following table summarizes typical chromatographic parameters used in the analysis of synthetic cannabinoids:

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, aids in protonation for positive ion mode MS |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component, elutes analytes from the column |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation |

| Gradient | Linear gradient from low to high %B | Separates compounds with varying polarities |

| Column Temperature | 30 - 50 °C | Affects retention time and peak shape |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of thermally stable and volatile compounds like this compound. nih.govcuny.edu It is routinely used in forensic laboratories for the analysis of seized materials. nih.gov

Optimization of Sample Introduction and Chromatographic Conditions for Thermally Stable Analytes

The successful analysis of this compound by GC-MS relies on the optimization of several parameters to ensure the thermal stability of the analyte and achieve good chromatographic performance. nih.govchromatographyonline.com A significant challenge with amide-based synthetic cannabinoids is their potential for thermal degradation in the hot GC inlet. nih.gov

Sample Introduction: The injector temperature and the use of a split or splitless injection mode are critical. mdpi.com Research has shown that some amide-containing synthetic cannabinoids can undergo thermolytic degradation or esterification in the presence of certain solvents like methanol. nih.gov The use of analyte protectants, such as sorbitol, has been shown to mitigate this degradation and improve the chromatographic peak shape. nih.gov

Chromatographic Conditions: The choice of the capillary column and the oven temperature program are crucial for separating this compound from its isomers and other compounds. A common column choice is a non-polar or mid-polar stationary phase, such as a (5%-phenyl)-methylpolysiloxane column. mdpi.com The temperature program is optimized to provide sufficient separation in a reasonable analysis time. mdpi.comnih.gov For example, a GC-MS method for the quantification of three common synthetic cannabinoids used an initial oven temperature of 240°C, which was ramped up to 330°C. nih.gov The carrier gas is typically helium. mdpi.com

The following table outlines typical GC-MS parameters for the analysis of synthetic cannabinoids:

| Parameter | Typical Setting | Purpose |

| Column | DB-5MS or similar (30 m x 0.25 mm, 0.25 µm) | Separation of analytes |

| Carrier Gas | Helium at a constant flow of ~1 mL/min | Transports analytes through the column |

| Inlet Temperature | 250 - 300 °C | Vaporizes the sample for introduction into the column |

| Injection Mode | Split or Splitless | Controls the amount of sample introduced |

| Oven Program | Ramped temperature program (e.g., 240°C to 330°C) | Separates compounds based on boiling points and interactions with the stationary phase |

| Ion Source Temp. | ~230 °C | Ionizes the analytes |

| Mass Analyzer | Scan or Selected Ion Monitoring (SIM) | Detects and quantifies the analytes |

Development of Spectral Libraries for Identification

Mass spectral libraries are essential for the identification of unknown compounds in GC-MS analysis. mdpi.com These libraries contain the electron impact (EI) mass spectra of known compounds, which can be compared to the spectrum of an unknown peak for identification. mdpi.com Several databases, such as the SWGDRUG Mass Spectral Library and the Cayman Spectral Library, are available and contain data for a large number of novel psychoactive substances, including synthetic cannabinoids. mdpi.comcaymanchem.com

The fragmentation pattern of this compound in EI-MS provides a characteristic fingerprint for its identification. For this compound, major ion signals have been observed at m/z 371.3, 312.3, 241.2, and 145.1. cuny.edu The development and continuous updating of these spectral libraries are crucial for forensic and research laboratories to keep pace with the emergence of new synthetic cannabinoids. kingston.ac.ukcaymanchem.com By comparing the fragmentation patterns of an unknown compound to those in a library, analysts can tentatively identify the substance. mdpi.com

Sample Preparation Techniques for Complex Research Matrices

The analysis of synthetic cannabinoids like this compound in biological matrices is often performed using gas or liquid chromatography combined with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.gov To mitigate matrix effects and enhance the sensitivity of these methods, samples must undergo a preparation process, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov These techniques are crucial for isolating the target analyte from interfering substances present in the sample.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is frequently employed for the extraction of synthetic cannabinoids from blood samples. cfsre.org

A documented LLE procedure for extracting parent synthetic cannabinoids from blood involves treating a 0.5 mL blood sample with a buffer (e.g., 0.5 mL of Tris HCl Buffer at pH 10.2) and an organic solvent (e.g., 3 mL of methyl tert-butyl ether (MTBE)). cfsre.org After mixing and centrifugation to separate the layers, the organic layer containing the analyte is removed, dried, and reconstituted in a suitable solvent for LC-MS analysis. cfsre.org Another study aimed at identifying and quantifying this compound and other synthetic cannabinoids in seized materials also applied an LLE sample preparation technique before analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

| Parameter | LLE Methodology Example (Blood) |

| Sample Type | Blood |

| Sample Volume | 0.5 mL |

| Buffer | 0.5 mL of Tris HCl Buffer (pH 10.2) |

| Extraction Solvent | 3 mL of methyl tert-butyl ether (MTBE) |

| Procedure Steps | 1. Add buffer and solvent to the sample. 2. Cap, rotate, and centrifuge. 3. Remove the organic layer. 4. Dry down the extract. 5. Reconstitute for analysis. |

| Reference | cfsre.org |

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction is a selective sample preparation process by which compounds dissolved in a liquid mixture are separated from other compounds according to their physical and chemical properties. It is commonly used for urine samples. cfsre.org SPE can improve detection limits by allowing for the use of larger sample volumes, removing matrix interferences, and pre-concentrating the analytes. iu.edu

One application note details an SPE method for the analysis of 19 synthetic cannabinoids, including this compound, in urine. unitedchem.com This method utilizes a highly crosslinked polymeric SPE sorbent to efficiently extract the cannabinoids while removing unwanted matrix components, resulting in clean extracts for LC-MS/MS analysis. unitedchem.com Another approach, known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is a form of dispersive solid-phase extraction (dSPE), has also been utilized. nih.gov For instance, a study on the postmortem distribution of MAB-CHMINACA employed acetonitrile deproteinization followed by QuEChERS dSPE for sample cleanup. nih.gov

| Parameter | SPE Methodology Example (Urine) |

| Sample Type | Urine |

| Extraction Sorbent | Highly crosslinked polymeric SPE sorbent (e.g., UCT Styre Screen® HLD) |

| Key Advantage | Efficient extraction while removing undesired matrix components, yielding clean extracts. unitedchem.com |

| Alternative SPE | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |

| Reference | unitedchem.com |

Method Validation and Quality Control in Analytical Research

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. kingston.ac.uk This involves assessing several key parameters to ensure the quality and consistency of the results. nih.govdiva-portal.org The validation parameters for methods analyzing this compound include selectivity, specificity, matrix effects, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and reproducibility. nih.govkingston.ac.ukdiva-portal.org

Assessment of Selectivity, Specificity, and Matrix Effects

Selectivity and Specificity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.govkingston.ac.uk For example, a validated method for detecting synthetic cannabinoids in oral fluid demonstrated high selectivity by showing no endogenous or exogenous interferences at the retention times of the target analytes. oup.com

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix. nih.gov These effects can lead to ion suppression or enhancement, impacting the accuracy of quantitative results. nih.gov Sample preparation techniques like SPE are employed to minimize these effects. mdpi.com One study found that an optimized SPE method effectively reduced the matrix effect for 11 synthetic cannabinoids to a range of 76.7–106.1%. mdpi.com In cases where matrix effects are significant and cannot be eliminated through sample cleanup, the standard addition method can be used for quantification, as it completely overcomes such effects. nih.gov

Evaluation of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte over a given range. d-nb.info Methods for this compound have shown good linearity with correlation coefficients (R²) often exceeding 0.99. oup.commdpi.comacs.org A validated method for oral fluid analysis was linear from 2.5 to 500 ng/mL. oup.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. d-nb.info The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info These values are critical for determining the sensitivity of a method. For this compound (often analyzed as AB-CHMINACA), these limits vary depending on the matrix and the analytical technique.

Urine: An LC-MS/MS method reported an LOQ of 0.1 ng/mL for AB-CHMINACA. mdpi.com

Oral Fluid: A validated LC-MS/MS method established an LOD of 1 ng/mL and an LOQ of 2.5 ng/mL. oup.com

Hair: A high-performance liquid chromatography-ion trap mass spectrometry method showed detection limits between 0.065 and 0.125 ng/mg. researchgate.net

Postmortem Specimens: A method using standard addition calibration determined an LOD of approximately 0.1 ng/mL or g and an LOQ of about 0.5 ng/mL or g. nih.gov

Determination of Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of the measured value to the true value. d-nb.info It is often expressed as a percentage of the nominal concentration. A method for synthetic cannabinoids in oral fluid demonstrated accuracy between 90.5% and 112.5% of the target concentration. oup.com

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. d-nb.info It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). nih.gov Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses precision over a short period with the same analyst and equipment. One study reported intra-day precision for 11 synthetic cannabinoids, including AB-CHMINACA, to be between 0.52% and 18.95% (%CV). mdpi.com

Reproducibility (Inter-day precision): Assesses precision over a longer period, often between different days, analysts, or equipment. The oral fluid method validation showed inter-day precision (%CV) ranging from 3% to 14.7%. oup.com

A study determining MAB-CHMINACA in postmortem specimens found that the repeatability, expressed as RSD, was not greater than 14.8%. nih.gov

Table of Method Validation Parameters for this compound (AB-CHMINACA)

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Linearity | Oral Fluid | 2.5–500 ng/mL (R > 0.97) | oup.com |

| LOD | Oral Fluid | 1 ng/mL | oup.com |

| LOQ | Oral Fluid | 2.5 ng/mL | oup.com |

| LOD | Postmortem Specimens | ~0.1 ng/mL or g | nih.gov |

| LOQ | Postmortem Specimens | ~0.5 ng/mL or g | nih.gov |

| LOQ | Urine | 0.1 ng/mL | mdpi.com |

| LOD | Hair | 0.065–0.125 ng/mg | researchgate.net |

| Accuracy | Oral Fluid | 90.5–112.5% | oup.com |

| Precision (Intra-day %CV) | Urine | 0.52–18.95% | mdpi.com |

| Precision (Inter-day %CV) | Oral Fluid | 3–14.7% | oup.com |

| Reproducibility (RSD) | Postmortem Specimens | ≤14.8% | nih.gov |

Emerging Research Directions and Methodological Innovations for Ma Chminaca Studies

Development of Novel Analytical Reference Materials for Ma-chminaca Metabolites

A significant hurdle in the forensic and clinical analysis of synthetic cannabinoids like this compound is the lack of certified reference materials for their metabolites. frontiersin.orgnih.gov Since these compounds are often extensively metabolized in the body, with little to no parent drug detectable in urine, identifying metabolites is crucial for confirming intake. frontiersin.orgd-nb.infonih.gov However, the synthesis of these metabolite standards can be difficult and expensive. frontiersin.orgnih.gov

To address this challenge, researchers are exploring innovative methods for producing analytical reference materials. One promising approach involves using biological systems to generate metabolites. For instance, incubation with human hepatocytes is considered a reliable in vitro model because these cells contain a comprehensive suite of metabolic enzymes that can produce a metabolite profile similar to that observed in vivo. d-nb.infonih.gov Studies on ADB-CHMINACA, a structural analog of this compound, have successfully used human hepatocytes to identify major metabolites, providing valuable information for the development of targeted analytical methods. d-nb.inforesearchgate.net Another novel approach is the use of the nematode Caenorhabditis elegans as a model for producing and isolating metabolites, which can be particularly useful for generating larger quantities compared to human liver microsome (HLM) or hepatocyte incubations. frontiersin.orgnih.gov

These in vitro and in vivo models not only help in identifying the most relevant metabolites to target for analysis but also guide chemical manufacturers in synthesizing the appropriate reference standards. d-nb.infonih.gov The availability of these standards is essential for the validation of analytical methods and for ensuring the accuracy and reliability of forensic and clinical toxicology results. psa.govmt.gov

Strategies for Rapid Identification and Characterization of Novel this compound Analogues and Isomers

The clandestine production of synthetic cannabinoids often results in the creation of numerous analogues and isomers, which presents a significant challenge for analytical laboratories. nih.gov These closely related compounds may have identical molecular weights and similar fragmentation patterns in mass spectrometry, making their differentiation difficult with standard analytical techniques. nih.govacs.org Furthermore, isomers can have different legal statuses and potencies, highlighting the need for methods that can unambiguously identify them. nih.govnih.gov

Advanced analytical techniques are being developed and applied to tackle this issue. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the non-targeted screening of new psychoactive substances. nih.govresearchgate.net HRMS provides high mass accuracy, which aids in the elucidation of elemental compositions and the identification of unknown compounds without the need for reference standards. nih.govresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is another invaluable technique for the structural elucidation of novel synthetic cannabinoids and their isomers. unodc.orgacs.org One- and two-dimensional NMR experiments can provide detailed information about the molecular structure, allowing for the unambiguous differentiation of positional isomers that may be indistinguishable by mass spectrometry alone. unodc.orgrsc.org

A more recent and highly promising technique is ion mobility-mass spectrometry (IM-MS). acs.org This method separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass spectrometry. A novel IM-MS approach using Structures for Lossless Ion Manipulations (SLIM) has shown significant potential for differentiating synthetic cannabinoid metabolite isomers, even those with very similar structures and collision cross-section values. acs.org

These advanced analytical strategies are crucial for keeping pace with the ever-evolving landscape of synthetic cannabinoids and for providing law enforcement and public health officials with the timely and accurate information they need.

Advanced Computational Approaches for Predicting Molecular Interactions and Metabolic Fate

Computational modeling has emerged as a powerful and cost-effective tool in the study of synthetic cannabinoids, offering insights into their pharmacological activity and metabolic pathways. nih.gov Quantitative structure-activity relationship (QSAR) models are a key computational approach used to predict the biological activity of new drug molecules based on their chemical structure. mdpi.comresearchgate.net These models correlate the structural and physicochemical properties of a series of compounds with their biological activities, such as their binding affinity to cannabinoid receptors. mdpi.comnih.gov

Several QSAR models have been developed to predict the cannabinoid receptor 1 (CB1) binding affinity of synthetic cannabinoids. nih.govmdpi.commdpi.com By using experimental data from a set of known compounds to train the model, researchers can then predict the activity of new or uncharacterized substances. mdpi.comnih.gov This approach provides a rapid means of assessing the potential psychoactive effects and abuse liability of newly emerging synthetic cannabinoids. mdpi.com

In addition to predicting receptor interactions, computational tools are also used to predict the metabolic fate of these compounds. frontiersin.org In silico metabolite prediction software can generate a list of likely biotransformation products, which can then be used to guide analytical screening efforts. re-place.beresearchgate.net For example, software like Meteor Nexus can predict the metabolites of a parent compound, which can then be searched for in experimental data from in vitro metabolism studies. re-place.be This integrated approach of in silico prediction and experimental verification can significantly streamline the process of metabolite identification.

These advanced computational approaches are not only accelerating the pace of research but are also providing a deeper understanding of the molecular mechanisms underlying the effects of synthetic cannabinoids like this compound.

Interdisciplinary Research Approaches for Comprehensive Understanding of Synthetic Cannabinoid Pharmacology

A comprehensive understanding of the pharmacology of synthetic cannabinoids requires a multi-faceted approach that integrates knowledge and techniques from various scientific disciplines. frontiersin.org The complexity of these substances, from their chemical synthesis and metabolism to their pharmacological effects and societal impact, necessitates collaboration between chemists, pharmacologists, toxicologists, and social scientists. frontiersin.orgresearchgate.net

An interdisciplinary approach is essential for addressing the multifaceted challenges posed by synthetic cannabinoids. frontiersin.org For example, analytical chemists play a crucial role in identifying new compounds and their metabolites, while pharmacologists investigate their mechanisms of action and potency at cannabinoid receptors. nih.govnih.gov Toxicologists assess the adverse health effects, and social scientists can provide insights into user behaviors and market trends. researchgate.netmdpi.com

Recent research highlights the benefits of combining different methodologies. For instance, studies have integrated in silico predictions with in vitro and in vivo experiments to gain a more complete picture of synthetic cannabinoid metabolism and activity. nih.govfrontiersin.org This type of integrated research allows for a more robust and comprehensive evaluation of the risks associated with these substances. By fostering collaboration and communication across disciplines, the scientific community can more effectively respond to the public health challenges posed by the ever-changing landscape of synthetic cannabinoids. frontiersin.org

Q & A

Q. What analytical techniques are most effective for identifying and characterizing Ma-chminaca in experimental samples?

Methodological Answer:

- Step 1: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for preliminary screening due to its sensitivity in detecting synthetic cannabinoids at low concentrations .

- Step 2: Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to resolve stereochemical ambiguities .

- Step 3: Validate purity using gas chromatography (GC) coupled with flame ionization detection (FID) or infrared (IR) spectroscopy for functional group analysis .

- Note: Cross-validate results with reference standards from accredited repositories (e.g., NIST or EMCDDA databases) to minimize false positives .

Q. How can researchers design reproducible synthesis protocols for this compound analogs?

Methodological Answer:

- Step 1: Follow retrosynthetic analysis to identify feasible pathways, prioritizing steps with high atom economy and minimal side products .

- Step 2: Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DOE) to assess variable interactions .

- Step 3: Document all procedures in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable), including raw spectral data and reaction yields in supplementary materials .

- Step 4: Validate synthetic routes through independent replication by a third-party lab to confirm reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data (e.g., receptor binding affinity vs. in vivo potency) for this compound?

Methodological Answer:

- Step 1: Conduct systematic reviews to identify confounding variables (e.g., assay type, species-specific metabolism) .

- Step 2: Perform dose-response studies across multiple models (e.g., in vitro CB1/CB2 receptor assays vs. in vivo behavioral tests in rodents) to quantify discrepancies .

- Step 3: Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to isolate factors influencing observed contradictions .

- Example: If in vitro data shows high CB1 affinity but in vivo effects are weak, investigate metabolic stability using hepatic microsome assays to assess rapid degradation .

Q. What computational strategies are robust for predicting this compound’s metabolic pathways and toxicity profiles?

Methodological Answer:

- Step 1: Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes (CYP3A4, CYP2C19) .

- Step 2: Validate predictions with high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in in vitro hepatocyte models .

- Step 3: Integrate quantitative structure-activity relationship (QSAR) models to estimate toxicity endpoints (e.g., LD50, neurotoxicity) .

- Challenge: Address limitations of in silico models by cross-referencing with empirical toxicity data from peer-reviewed studies .

Q. How can researchers optimize experimental parameters for detecting this compound in complex matrices (e.g., biological fluids, environmental samples)?

Methodological Answer:

- Step 1: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound from interferents .

- Step 2: Optimize ionization parameters in LC-MS/MS (e.g., electrospray ionization polarity, collision energy) to enhance signal-to-noise ratios .

- Step 3: Validate methods using matrix-matched calibration curves to account for matrix effects .

- Advanced Tip: Apply machine learning algorithms to automate peak integration and reduce false positives in high-throughput screening .

Data Management and Ethical Considerations

Q. What practices ensure compliance with research data management (RDM) standards for this compound studies?

Methodological Answer:

- Step 1: Store raw data (e.g., NMR spectra, chromatograms) in repository-compliant formats (e.g., JCAMP-DX for spectral data) .

- Step 2: Annotate datasets with metadata detailing experimental conditions, instrument settings, and software versions .

- Step 3: Use persistent identifiers (DOIs, accession numbers) for datasets submitted to repositories like Zenodo or ChEMBL .

- Ethical Note: Adhere to dual-use research guidelines when publishing synthetic routes or pharmacological data to prevent misuse .

Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。